BenchChemオンラインストアへようこそ!

N1-(3-methoxybenzyl)-N2-(pyridin-2-ylmethyl)oxalamide

Coordination Chemistry Metal Chelation Structure-Activity Relationship

N1-(3-methoxybenzyl)-N2-(pyridin-2-ylmethyl)oxalamide (CAS 920417-64-7) is an unsymmetrical oxalamide derivative with molecular formula C16H17N3O3 and molecular weight 299.32 g/mol. The compound features a 3-methoxybenzyl group on one terminus and a pyridin-2-ylmethyl group on the other, linked through a central oxalamide (ethanediamide) core.

Molecular Formula C16H17N3O3
Molecular Weight 299.33
CAS No. 920417-64-7
Cat. No. B2723317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-methoxybenzyl)-N2-(pyridin-2-ylmethyl)oxalamide
CAS920417-64-7
Molecular FormulaC16H17N3O3
Molecular Weight299.33
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CNC(=O)C(=O)NCC2=CC=CC=N2
InChIInChI=1S/C16H17N3O3/c1-22-14-7-4-5-12(9-14)10-18-15(20)16(21)19-11-13-6-2-3-8-17-13/h2-9H,10-11H2,1H3,(H,18,20)(H,19,21)
InChIKeyWILWYBHFWZTQJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3-methoxybenzyl)-N2-(pyridin-2-ylmethyl)oxalamide (CAS 920417-64-7): Structural Identity and Procurement Baseline


N1-(3-methoxybenzyl)-N2-(pyridin-2-ylmethyl)oxalamide (CAS 920417-64-7) is an unsymmetrical oxalamide derivative with molecular formula C16H17N3O3 and molecular weight 299.32 g/mol . The compound features a 3-methoxybenzyl group on one terminus and a pyridin-2-ylmethyl group on the other, linked through a central oxalamide (ethanediamide) core . It is commercially available from specialty chemical suppliers at ≥95% purity for research use . The oxalamide chemotype has been explored in medicinal chemistry as α-glucosidase inhibitors [1] and kinase inhibitors [2], though this specific compound lacks published primary biological data as of the search date.

Why N1-(3-methoxybenzyl)-N2-(pyridin-2-ylmethyl)oxalamide Cannot Be Replaced by Positional Isomers or Symmetrical Analogs


The pyridin-2-ylmethyl substituent in this compound positions the pyridine nitrogen atom ortho to the methylene attachment point, creating a geometrically defined N,O-bidentate coordination pocket with the adjacent oxalamide carbonyl oxygen . The direct positional isomer N1-(3-methoxybenzyl)-N2-(pyridin-3-ylmethyl)oxalamide (CAS 920225-50-9) places the pyridine nitrogen at the meta position, which is geometrically incapable of forming the same 5-membered chelate ring . The symmetrical analog N,N'-bis(pyridin-2-ylmethyl)oxalamide (BPMO, CAS 2758-86-3) has been validated as a Cu-catalysis ligand [1] but lacks the 3-methoxybenzyl hydrophobic moiety that differentiates the target compound's binding surface. These structural differences have direct consequences for metal coordination chemistry, potential biological target recognition, and physicochemical properties including hydrogen-bonding geometry, making simple substitution scientifically unjustified without confirmatory experimental data.

Quantitative Differentiation Evidence for N1-(3-methoxybenzyl)-N2-(pyridin-2-ylmethyl)oxalamide Versus Closest Analogs


Pyridyl Nitrogen Positional Isomerism: 2-Pyridyl vs. 3-Pyridyl Chelation Geometry

The target compound (2-pyridyl isomer, CAS 920417-64-7) has the pyridine nitrogen located ortho to the methylene attachment point, enabling formation of a 5-membered N,O-chelate ring with the adjacent oxalamide carbonyl oxygen. The 3-pyridyl positional isomer (CAS 920225-50-9) has the nitrogen at the meta position, which precludes this chelation geometry due to an unfavorable 6-membered ring requiring a geometrically impossible bond angle . Both isomers share identical molecular formula (C16H17N3O3) and molecular weight (299.32), making this a pure test of positional effect .

Coordination Chemistry Metal Chelation Structure-Activity Relationship

Asymmetric vs. Symmetric Oxalamide Architecture: Differential Metal-Binding and Functional Profile

The symmetrical analog N,N'-bis(pyridin-2-ylmethyl)oxalamide (BPMO, CAS 2758-86-3) has been demonstrated as an efficient promoter for Cu-catalyzed N-arylation of oxazolidinones and amides with (hetero)aryl iodides at room temperature, with excellent chemoselectivity between aryl iodides and aryl bromides [1]. BPMO features two identical pyridin-2-ylmethyl arms (C14H14N4O2, MW 270.29). The target compound replaces one pyridin-2-ylmethyl arm with a 3-methoxybenzyl group (C16H17N3O3, MW 299.32), creating an asymmetric ligand architecture with different electronic and steric properties on each terminus . This asymmetry introduces a differentiated binding surface that cannot be achieved with BPMO.

Catalysis Ligand Design Copper-Mediated Coupling

Commercially Verified Purity Specification Relative to Positional Isomer

Both the target compound (2-pyridyl isomer, CAS 920417-64-7) and its positional isomer (3-pyridyl isomer, CAS 920225-50-9) are available from the same vendor (Chemenu) at equivalent purity specifications of ≥95% . The target compound is listed under catalog number CM645129, while the 3-pyridyl isomer is listed under CM645128 . This parity in commercial quality means procurement decisions must be driven by structural and functional differentiation rather than purity advantage.

Chemical Procurement Quality Specification Vendor Comparison

Oxalamide Chemotype Validation: α-Glucosidase Inhibitory Activity Range for Class-Level Benchmarking

A series of 20 oxamide derivatives were evaluated for α-glucosidase inhibition in a study by Malik et al. (2021). Nine of twenty compounds exhibited IC50 values in the range of 38.2–75.8 μM, with the full series spanning 38.2–390.8 μM, compared to the standard inhibitor 1-deoxynojirimycin (DNJ, IC50 = 425.6 ± 1.3 μM) [1]. This target compound was not among the specific oxamides tested; however, the data establish the oxalamide scaffold as a validated chemotype for α-glucosidase inhibition [1]. The unsymmetrical substitution pattern of the target compound (3-methoxybenzyl/pyridin-2-ylmethyl) represents a distinct chemotype variant not explored in the published series.

α-Glucosidase Inhibition Diabetes Research Class-Level SAR

Oxalamide Scaffold as c-Met Kinase Inhibitor Chemotype: Patent-Validated Therapeutic Precedent

U.S. Patent Application US20060241104 by Bristol-Myers Squibb discloses oxalamide derivatives as inhibitors of protein tyrosine kinase activity of growth factor receptors including c-Met, describing their utility as anti-cancer agents [1]. The patent defines a broad Formula I encompassing diverse oxalamide substitution patterns [1]. The target compound's structural features (unsymmetrical N1-arylalkyl/N2-heteroarylalkyl substitution) fall within the general chemotype space claimed, though this specific compound is not exemplified in the patent [1]. This provides class-level precedent for kinase inhibition potential but no quantitative target-specific data.

Kinase Inhibition c-Met Cancer Research

Molecular Descriptor Differentiation: Hydrogen Bond Acceptor/Donor Profile vs. Symmetrical and Extended Analogs

The target compound (C16H17N3O3, MW 299.32) contains 3 hydrogen bond acceptors (two oxalamide carbonyl oxygens + one methoxy oxygen) and 2 hydrogen bond donors (two amide NH groups), plus the pyridine nitrogen as an additional H-bond acceptor . The symmetrical BPMO analog (C14H14N4O2, MW 270.29) has 4 H-bond acceptors (two carbonyls + two pyridyl nitrogens) and 2 H-bond donors . The extended piperidine analog N1-(3-methoxybenzyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide introduces a basic tertiary amine (piperidine N) not present in the target compound, substantially altering the protonation state at physiological pH . These descriptor differences translate to distinct pharmacokinetic and solubility profiles.

Physicochemical Properties Drug-Likeness Molecular Descriptors

Validated Application Scenarios for N1-(3-methoxybenzyl)-N2-(pyridin-2-ylmethyl)oxalamide Based on Differentiated Evidence


Metal Coordination Chemistry and Catalyst Development Leveraging the 2-Pyridyl N,O-Chelation Motif

The ortho-pyridyl nitrogen in this compound creates a geometrically defined 5-membered N,O-chelate pocket with the adjacent oxalamide carbonyl, a feature absent in the 3-pyridyl positional isomer (CAS 920225-50-9) . Researchers developing transition metal catalysts can exploit this bidentate coordination site for Cu, Fe, Ni, or Pd complexation. The symmetrical analog BPMO has already been validated as a Cu-catalysis ligand for room-temperature N-arylation reactions [1]; the asymmetric 3-methoxybenzyl substitution in this compound offers a tunable steric and electronic environment for exploring chemoselectivity and substrate scope in cross-coupling reactions [1]. This scenario is directly supported by structural evidence from SMILES analysis and cross-study comparable data from the BPMO literature [1].

Structure-Activity Relationship (SAR) Studies on Oxalamide-Based α-Glucosidase Inhibitors

The oxalamide chemotype has been quantitatively validated as an α-glucosidase inhibitory scaffold, with nine compounds in a published series achieving IC50 values of 38.2–75.8 μM, surpassing the standard inhibitor DNJ (IC50 = 425.6 μM) [2]. The unsymmetrical 3-methoxybenzyl/pyridin-2-ylmethyl substitution pattern of this compound represents a structurally distinct variant not explored in the published oxamide library [2]. Medicinal chemistry groups can use this compound as a probe to systematically assess the impact of (a) 2-pyridyl vs. 3-pyridyl positioning on enzyme inhibition potency and (b) unsymmetrical N-substitution on target engagement. Primary activity data must be generated by the user; the class-level benchmark provides a quantitative reference frame for evaluating results [2].

Kinase Inhibitor Fragment-Based Drug Discovery Using the Oxalamide Scaffold

U.S. Patent US20060241104 establishes the oxalamide scaffold as a validated chemotype for c-Met kinase inhibition, with potential applications in anti-cancer therapeutics [3]. The target compound's molecular weight (299.32) and hydrogen-bonding profile (3 HBA, 2 HBD) are consistent with fragment-like physicochemical properties suitable for fragment-based drug discovery . Its unsymmetrical architecture—combining a hydrophobic 3-methoxybenzyl group with a metal-chelating pyridin-2-ylmethyl moiety—offers a differentiated starting point for structure-guided optimization compared to the simpler symmetrical oxalamides exemplified in the patent literature [3]. Users should independently profile this compound against kinase panels to establish quantitative selectivity data.

Computational Chemistry and Molecular Docking Studies Requiring Defined Metal-Binding Geometry

The unambiguous 5-membered N,O-chelate geometry of the 2-pyridyl isomer provides a well-defined coordination model for computational studies involving metalloenzyme active sites or designed metal complexes . Unlike the 3-pyridyl isomer (which cannot form this chelate) or the symmetrical BPMO (which presents two identical chelation sites), this compound offers a single, geometrically constrained metal-binding locus with a spectroscopically distinguishable 3-methoxybenzyl chromophore . This makes it particularly suitable for molecular docking studies where defined metal coordination geometry is critical for pose prediction, as well as for spectroscopic (UV-Vis, fluorescence) monitoring of metal binding events [1].

Quote Request

Request a Quote for N1-(3-methoxybenzyl)-N2-(pyridin-2-ylmethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.